(4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane
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Overview
Description
(4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane is a chemical compound with a unique structure that includes an isothiocyanate group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane typically involves the reaction of a suitable precursor with an isothiocyanate reagent. One common method is the reaction of (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxane-5-amine with thiophosgene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Oxidation and Reduction: While the isothiocyanate group is relatively stable, the dioxane ring can be subjected to oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as amines and alcohols are used, often in the presence of a base to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Ureas, carbamates, and thiocarbamates.
Addition Reactions: Adducts with amines and alcohols.
Oxidation and Reduction: Oxidized or reduced forms of the dioxane ring.
Scientific Research Applications
Chemistry
In chemistry, (4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to modify proteins and peptides through the isothiocyanate group, which can react with amino groups in biomolecules. This modification is useful for studying protein function and interactions, as well as for developing new bioconjugates for imaging and therapeutic applications.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to form stable conjugates with biomolecules makes it a valuable tool for creating targeted drug delivery systems and diagnostic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles such as amines and thiols, leading to the formation of stable adducts. The molecular targets include amino groups in proteins and peptides, which can result in the modification of their function and activity. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: A simpler compound with a similar isothiocyanate group but lacking the dioxane ring.
2,2-Dimethyl-4-phenyl-1,3-dioxane: A compound with a similar dioxane ring but without the isothiocyanate group.
Isothiocyanatoalkanes: Compounds with an isothiocyanate group attached to an alkane chain.
Uniqueness
(4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane is unique due to the combination of the isothiocyanate group and the dioxane ring. This combination provides a distinct reactivity profile and allows for the formation of stable conjugates with biomolecules. The stereochemistry of the compound also adds to its uniqueness, as the (4S,5S) configuration can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(4S,5S)-5-isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2)15-8-11(14-9-17)12(16-13)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQFKYSJQDYLHP-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)N=C=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)N=C=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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